
5-bromo-N-methylpyrimidine-2-carboxamide
Vue d'ensemble
Description
5-Bromo-N-methylpyrimidine-2-carboxamide is a chemical compound with the molecular weight of 216.04 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of this compound involves the reaction of methyl 5-bromopyrimidine-2-carboxylate with an 8 N solution of methyl amine in ethanol . The reaction is stirred at room temperature for three days .Molecular Structure Analysis
The IUPAC name for this compound is 5-bromo-N-methyl-2-pyrimidinecarboxamide . The InChI code is 1S/C6H6BrN3O/c1-8-6(11)5-9-2-4(7)3-10-5/h2-3H,1H3,(H,8,11) .Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 216.04 . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Antitumor Activity
5-bromo-N-methylpyrimidine-2-carboxamide and its derivatives have been explored for their potential in antitumor activity. Lombardo et al. (2004) discovered a series of compounds, including this compound derivatives, as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against both hematological and solid tumor cell lines. These compounds demonstrated significant antitumor activity in preclinical assays, particularly in models of chronic myelogenous leukemia (CML) (Lombardo et al., 2004).
Synthesis and Chemical Transformations
Shahinshavali et al. (2021) detailed an alternative synthesis route for a compound derived from this compound, indicating its importance in synthetic chemistry and drug development. The synthesis involved coupling between 2-bromo-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and other compounds, highlighting the versatility of this compound in creating various chemical structures (Shahinshavali et al., 2021).
Doulah et al. (2014) investigated the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methyl-pyrimidine, which is closely related to this compound. Their study provided insights into the formation of various aminopyrimidines, contributing to our understanding of the chemical behavior of such compounds (Doulah et al., 2014).
Applications in Antiviral Research
The potential use of this compound in antiviral research was explored by Hocková et al. (2003). They synthesized derivatives of this compound that exhibited inhibitory activity against retroviruses, including HIV, in cell culture. This suggests the compound's relevance in the development of new antiviral agents (Hocková et al., 2003).
Use in Chemical Synthesis and Characterization
The versatility of this compound in chemical synthesis was further demonstrated by Schwab et al. (2002), who developed efficient syntheses of derivatives useful for preparing metal-complexing molecular rods. Their research showcases the compound's application in creating complex chemical structures (Schwab et al., 2002).
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-N-methylpyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c1-8-6(11)5-9-2-4(7)3-10-5/h2-3H,1H3,(H,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEUSKJXDSXYDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=C(C=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

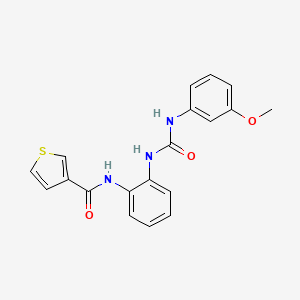
![2-{[4-(2-Thienyl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B2473141.png)
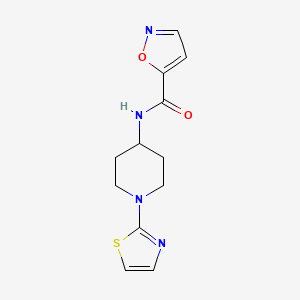
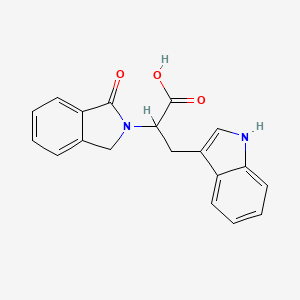
![N-benzyl-N-tert-butyl-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2473147.png)
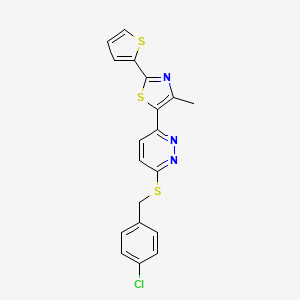
![4-{5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2473150.png)
![1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2473151.png)
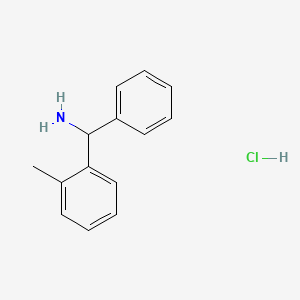
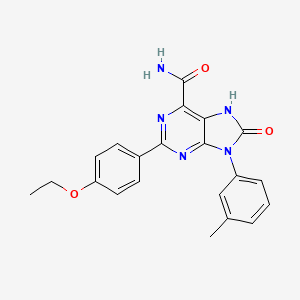
![(4Z)-2,5-diphenyl-4-[(2-prop-2-enoxyphenyl)methylidene]pyrazol-3-one](/img/structure/B2473157.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-cyclohexylpropanamide](/img/structure/B2473159.png)
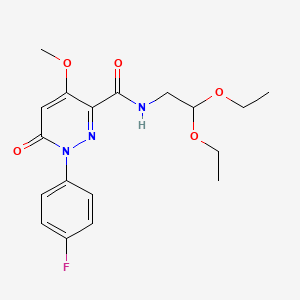
![3-[(3,5-Dimethylpiperidyl)carbonyl]-6-nitrochromen-2-one](/img/structure/B2473163.png)